2-Methylmercapto-propionaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

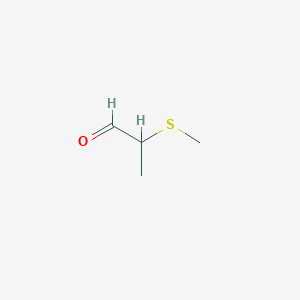

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c1-4(3-5)6-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOUKPGPAUUCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336194 | |

| Record name | 2-(Methylthio)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13382-53-1 | |

| Record name | 2-(Methylthio)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methylmercaptopropionaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylmercaptopropionaldehyde, also widely known as methional, is a sulfur-containing aldehyde with the chemical formula C₄H₈OS.[1] It is a notable flavor compound, particularly recognized for its characteristic potato-like aroma, and is found in a variety of foods and beverages, including potato-based snacks, as well as black and green tea.[1] Beyond its role in food chemistry, its reactive aldehyde and thioether functional groups make it a molecule of interest in various chemical syntheses. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-methylmercaptopropionaldehyde, tailored for a scientific audience.

Chemical and Physical Properties

2-Methylmercaptopropionaldehyde is a colorless to pale yellow liquid with a strong, characteristic odor.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈OS | [1] |

| Molar Mass | 104.17 g/mol | [1] |

| CAS Number | 3268-49-3 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 165-166 °C | |

| Melting Point | -68 °C | |

| Density | 1.043 g/mL at 25 °C | |

| Refractive Index | 1.483 at 20 °C | |

| Solubility | Readily soluble in alcohol solvents. Insoluble in water. | [1] |

Signaling Pathways and Biological Relevance

Currently, there is limited direct evidence in the scientific literature to suggest that 2-methylmercaptopropionaldehyde is a modulator of specific cellular signaling pathways. Research has more extensively focused on the signaling implications of its biological precursor, the essential amino acid methionine. Methionine metabolism is crucial for cellular function and is linked to key signaling pathways such as the mTOR and NF-κB pathways, which regulate cell growth, proliferation, and inflammation.

The most relevant pathway directly leading to the formation of 2-methylmercaptopropionaldehyde in biological systems and food chemistry is the Strecker degradation of methionine. This reaction is a key step in the Maillard reaction, which occurs during the heating of food.

Strecker Degradation of Methionine to 2-Methylmercaptopropionaldehyde

The Strecker degradation involves the reaction of an α-amino acid with a dicarbonyl compound, which is typically formed during the Maillard reaction. This process leads to the formation of an aldehyde with one fewer carbon atom than the original amino acid, along with other byproducts. In the case of methionine, the resulting aldehyde is 2-methylmercaptopropionaldehyde (methional).

Experimental Protocols

Synthesis of 2-Methylmercaptopropionaldehyde

2-Methylmercaptopropionaldehyde is commercially synthesized via the reaction of methyl mercaptan and acrolein.[1] The following is a representative laboratory-scale protocol derived from established industrial processes.

Materials:

-

Methyl mercaptan

-

Acrolein

-

Pyridine (catalyst)

-

Anhydrous solvent (e.g., toluene)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Set up a reaction vessel equipped with a stirrer, a dropping funnel, a thermometer, and an inlet for inert gas. The reaction should be performed under an inert atmosphere.

-

Charge the reaction vessel with a solution of methyl mercaptan in the anhydrous solvent.

-

Add a catalytic amount of pyridine to the methyl mercaptan solution.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add acrolein to the reaction mixture via the dropping funnel, ensuring the temperature does not exceed 10 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC).

-

Upon completion, the reaction mixture can be worked up by washing with a dilute acid to remove the pyridine catalyst, followed by washing with brine and drying over an anhydrous salt (e.g., sodium sulfate).

-

The crude product can then be purified by distillation.

Purification

Purification of 2-methylmercaptopropionaldehyde is typically achieved by fractional distillation under reduced pressure.

Procedure:

-

Assemble a fractional distillation apparatus.

-

Charge the distillation flask with the crude 2-methylmercaptopropionaldehyde.

-

Apply a vacuum and gently heat the distillation flask.

-

Collect the fraction that distills at the appropriate boiling point for the applied pressure. The boiling point of 2-methylmercaptopropionaldehyde is 165-166 °C at atmospheric pressure, so the distillation temperature will be lower under vacuum.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of 2-methylmercaptopropionaldehyde due to its volatility.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for the analysis of volatile organic compounds (e.g., a non-polar or mid-polar column).

Procedure:

-

Prepare a standard solution of 2-methylmercaptopropionaldehyde of known concentration in a suitable solvent (e.g., methanol or dichloromethane).

-

Prepare the sample for analysis by diluting it in the same solvent.

-

Inject the sample and standard solutions into the GC-MS system.

-

The GC oven temperature program should be optimized to achieve good separation of 2-methylmercaptopropionaldehyde from other components in the sample.

-

The mass spectrometer can be operated in full scan mode to identify the compound based on its mass spectrum or in selected ion monitoring (SIM) mode for quantification.

High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization is typically required as 2-methylmercaptopropionaldehyde lacks a strong chromophore for UV detection. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common method for analyzing aldehydes.

Procedure:

-

React the sample containing 2-methylmercaptopropionaldehyde with a solution of DNPH in an acidic medium to form the corresponding hydrazone derivative.

-

Extract the derivative into a suitable organic solvent.

-

Analyze the extracted derivative by reverse-phase HPLC with UV detection.

-

A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.

-

Quantification can be achieved by comparing the peak area of the sample to that of a standard prepared in the same manner.

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of 2-methylmercaptopropionaldehyde.

References

3-(methylthio)propanal structural formula

An In-depth Technical Guide to 3-(Methylthio)propanal

Introduction

3-(Methylthio)propanal, also widely known as methional, is an organic sulfur compound with the chemical formula C₄H₈OS.[1][2][3] It is a significant flavor component in many foods, contributing to savory, meaty, and potato-like aromas.[1][4] Methional is formed naturally through the Strecker degradation of the amino acid methionine, particularly during the cooking process.[4][5][6] Beyond its role as a flavorant, it serves as a crucial intermediate in the industrial synthesis of D,L-methionine and its hydroxy analog (MHA), which are essential supplements in animal feed.[7] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, biological relevance, and experimental protocols for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Identification

3-(Methylthio)propanal is an aliphatic aldehyde containing a thioether functional group. Its structure consists of a propanal backbone with a methylthio group attached to the third carbon.

Caption: Structural formula of 3-(methylthio)propanal.

| Identifier | Value |

| IUPAC Name | 3-(Methylsulfanyl)propanal[4] |

| Synonyms | Methional, 3-(Methylthio)propionaldehyde, 4-Thiapentanal[2][8] |

| CAS Number | 3268-49-3[1][2][3] |

| Molecular Formula | C₄H₈OS[1][2][3] |

| Molecular Weight | 104.17 g/mol [1][2][3][6] |

| SMILES | CSCCC=O[2][4][5] |

| InChI Key | CLUWOWTHNNBBU-UHFFFAOYSA-N[5] |

Physicochemical Properties

3-(Methylthio)propanal is a colorless to amber liquid known for its potent and distinctive odor.[1][2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| Appearance | Colorless to amber liquid | [1][2] |

| Odor | Powerful, pungent, onion and meat-like | [1][2][8] |

| Boiling Point | 165-166 °C | [1][5] |

| Density | 1.043 g/mL at 25 °C | [1][5] |

| Refractive Index | n20/D 1.483 | [1][5] |

| Solubility | Slightly soluble in water; soluble in alcohols and oils | [1][2] |

| Vapor Pressure | 0.53 hPa at 20°C | [9] |

| Flash Point | 74 °C | [9] |

Synthesis and Biological Pathways

Industrial Synthesis

The primary industrial method for producing 3-(methylthio)propanal is through the Michael addition of methyl mercaptan to acrolein.[7] This reaction is typically catalyzed by a base.

Caption: Synthesis of 3-(methylthio)propanal from methyl mercaptan and acrolein.

Biological Pathway: Strecker Degradation

In biological systems and food chemistry, 3-(methylthio)propanal is a well-known product of the Strecker degradation of methionine, an essential amino acid. This reaction occurs in the presence of an α-dicarbonyl compound, which is often an intermediate from the Maillard reaction between amino acids and reducing sugars.[4]

Caption: Strecker degradation of methionine to form 3-(methylthio)propanal.

Experimental Protocols

Synthesis of 3-(Methylthio)propanal

Objective: To synthesize 3-(methylthio)propanal via the addition of methyl mercaptan to acrolein.

Materials:

-

Acrolein (inhibitor-free)

-

Methyl mercaptan

-

Triethylamine (catalyst)

-

Anhydrous solvent (e.g., toluene)

-

Reaction vessel equipped with a stirrer, dropping funnel, and condenser, under an inert atmosphere (e.g., nitrogen).

Procedure (Illustrative):

-

A solution of acrolein in the anhydrous solvent is prepared in the reaction vessel and cooled in an ice bath.

-

A catalytic amount of triethylamine is added to the cooled acrolein solution.

-

Methyl mercaptan is added dropwise to the stirred solution while maintaining the temperature below 10 °C. The addition is highly exothermic and requires careful control.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the reaction goes to completion.

-

The catalyst is neutralized or removed by washing with a dilute acid solution.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure 3-(methylthio)propanal.

Note: This reaction involves highly toxic, volatile, and flammable reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Safety and Handling

3-(methylthio)propanal is a hazardous substance that requires careful handling.

-

Hazards: Toxic if inhaled or in contact with skin, and harmful if swallowed.[10] It causes serious eye damage, skin irritation, and may lead to an allergic skin reaction.[10][11] It is also classified as a combustible liquid.

-

Personal Protective Equipment (PPE): Wear safety goggles with side shields, chemical-resistant gloves (e.g., PVC), and a lab coat.[10] All handling should occur in a chemical fume hood to avoid inhalation of vapors.[10][12]

-

Storage: Store in a cool, dry, and well-ventilated area between 2-8°C.[5] The compound is sensitive to air and heat and should be stored under an inert gas atmosphere. Keep containers tightly closed and away from sources of ignition and incompatible materials like strong oxidizing agents and bases.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment as it is very toxic to aquatic life.

Applications and Biological Role

-

Flavor and Fragrance: It is used as a flavoring agent to impart savory, meat-like notes in processed foods, particularly potato-based snacks.[2][4][8]

-

Chemical Intermediate: It is a key precursor in the large-scale industrial synthesis of methionine and 2-hydroxy-4-(methylthio)butyric acid (MHA), which are vital additives for animal feed.[7]

-

Research Applications: The compound serves as a reactant in various organic synthesis reactions, including oxidative couplings and intermolecular alkyne hydroacylations.[5][13]

-

Biological Activity: It has been identified as a prostaglandin antagonist.[1][2]

References

- 1. 3-(Methylthio)propionaldehyde | 3268-49-3 [chemicalbook.com]

- 2. Methional | C4H8OS | CID 18635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Methylthio)propanal | SIELC Technologies [sielc.com]

- 4. Methional - Wikipedia [en.wikipedia.org]

- 5. 3-(Methylthio)propionaldehyde 96 3268-49-3 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. US7119233B2 - Method for preparing 3-(methylthio)propanal - Google Patents [patents.google.com]

- 8. 3-(Methylthio)propionaldehyde - Hazardous Agents | Haz-Map [haz-map.com]

- 9. ScenTree - Methional (CAS N° 3268-49-3) [scentree.co]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. cpachem.com [cpachem.com]

- 12. fishersci.com [fishersci.com]

- 13. 3-(Methylthio)propionaldehyde 96 3268-49-3 [sigmaaldrich.com]

A Comprehensive Technical Guide to 2-(Methylthio)propanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(methylthio)propanal, a sulfur-containing aldehyde of interest in synthetic organic chemistry. This document details its chemical identity, synthesis protocols, physicochemical properties, and known applications, with a focus on providing practical information for laboratory and research settings.

Chemical Identity and Nomenclature

The compound commonly known as 2-methylmercaptopropionaldehyde is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as 2-(methylthio)propanal .

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | 2-(methylthio)propanal |

| Common Name | 2-Methylmercaptopropionaldehyde |

| CAS Number | 13215-03-3 |

| Molecular Formula | C₄H₈OS |

| Molecular Weight | 104.17 g/mol |

| Appearance | Colorless liquid |

Synthesis of 2-(Methylthio)propanal

The synthesis of 2-(methylthio)propanal can be achieved through a two-step process involving the nucleophilic substitution of a halogenated precursor with a sulfur nucleophile, followed by the deprotection of the aldehyde functional group.

This protocol outlines the synthesis of 2-(methylthio)propanal starting from 2-bromopropionaldehyde diethyl acetal and sodium thiomethoxide.

Step 1: Synthesis of 2-(Methylthio)propionaldehyde Diethyl Acetal

-

A solution of sodium thiomethoxide is prepared by adding sodium metal (1.15 g, 50 mmol) to anhydrous methanol (25 mL) under a nitrogen atmosphere in a flask equipped with a reflux condenser.

-

Once all the sodium has reacted, 2-bromopropionaldehyde diethyl acetal (9.75 g, 50 mmol) is added dropwise to the sodium thiomethoxide solution at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 2 hours.

-

After cooling to room temperature, the precipitated sodium bromide is removed by filtration.

-

The methanol is removed from the filtrate under reduced pressure.

-

The remaining residue is distilled under vacuum to yield 2-(methylthio)propionaldehyde diethyl acetal.

Step 2: Hydrolysis to 2-(Methylthio)propanal

-

The 2-(methylthio)propionaldehyde diethyl acetal obtained in the previous step is mixed with a 10% aqueous solution of oxalic acid.

-

The mixture is stirred vigorously at room temperature for 4 hours to facilitate the hydrolysis of the acetal.

-

The reaction mixture is then extracted three times with diethyl ether.

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

The solvent is carefully removed by distillation at atmospheric pressure.

-

The crude product is purified by vacuum distillation to afford pure 2-(methylthio)propanal.

Caption: Synthesis workflow for 2-(methylthio)propanal.

Physicochemical and Spectroscopic Data

The characterization of 2-(methylthio)propanal relies on a combination of physical property measurements and spectroscopic analysis.

Table 2: Physical and Spectroscopic Data for 2-(Methylthio)propanal

| Property/Technique | Data |

| Boiling Point | 60-62 °C at 50 mmHg |

| Refractive Index (n²⁵D) | 1.4678 |

| ¹H NMR (CDCl₃, δ) | 9.55 (d, 1H, J=2.0 Hz, CHO), 3.25 (q, 1H, J=7.0 Hz, CH), 2.15 (s, 3H, SCH₃), 1.40 (d, 3H, J=7.0 Hz, CCH₃) |

| ¹³C NMR (CDCl₃, δ) | 201.5 (CHO), 53.0 (CH), 15.0 (SCH₃), 14.5 (CCH₃) |

| Infrared (IR, neat, cm⁻¹) | 2980, 2920, 2720, 1725 (C=O), 1450, 1380, 1120 |

| Mass Spectrometry (MS, m/z) | 104 (M⁺), 75, 59, 47 |

Chemical Reactivity and Applications

2-(Methylthio)propanal serves as a versatile intermediate in organic synthesis. Its aldehyde group can undergo typical reactions such as oxidation, reduction, and carbon-carbon bond formation. The presence of the adjacent methylthio group can influence the stereochemical outcome of these reactions.

One notable application is in the synthesis of complex heterocyclic compounds. For instance, it can be a precursor in the preparation of certain β-lactam derivatives, which are core structures in many antibiotic drugs.

Caption: Role of 2-(methylthio)propanal as a synthetic intermediate.

Biological Activity and Drug Development

Currently, there is limited publicly available information regarding the specific biological activities of 2-(methylthio)propanal or its direct application in drug development programs. Its utility in this field is primarily as a building block for more complex molecules that may possess pharmacological properties. Further research is required to elucidate any intrinsic biological functions of this compound. No involvement in specific signaling pathways has been reported in the literature.

This guide provides a foundational understanding of 2-(methylthio)propanal for research and development purposes. The detailed synthetic protocol and comprehensive characterization data serve as a valuable resource for chemists in the field.

An In-depth Technical Guide to 2-Methylmercaptopropionaldehyde (Methional)

This technical guide provides a comprehensive overview of 2-Methylmercaptopropionaldehyde, a significant compound in flavor chemistry and various biological pathways. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical methods, and its role in biochemical pathways.

Synonyms and Identification

2-Methylmercaptopropionaldehyde is known by several names in scientific literature and commercial applications. Proper identification is crucial for accurate research and development.

-

Common Name: Methional

-

IUPAC Name: 3-(Methylthio)propanal

-

Systematic Name: 3-methylsulfanylpropanal

-

Other Synonyms: 3-(Methylmercapto)propionaldehyde, 4-Thiapentanal, 3-Methylthiopropionaldehyde, beta-(Methylthio)propionaldehyde

-

CAS Number: 3268-49-3

-

FEMA Number: 2747

Quantitative Data: Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of 2-Methylmercaptopropionaldehyde, providing essential data for experimental design and safety considerations.

| Property | Value | Citations |

| Molecular Formula | C4H8OS | |

| Molecular Weight | 104.17 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Powerful, onion, meat-like; reminiscent of cooked potato | |

| Boiling Point | 165-166 °C at 760 mmHg | |

| Melting Point | -68 °C | |

| Density | 1.043 g/mL at 25 °C | |

| Refractive Index | n20/D 1.483 | |

| Vapor Pressure | 0.75 mmHg at 20 °C | |

| Vapor Density | >1 (vs air) | |

| Flash Point | 63.89 °C (147.00 °F) | |

| Solubility | Slightly soluble in water; soluble in alcohol, propylene glycol, and oil. |

Biochemical Significance: The Strecker Degradation Pathway

Methional is notably formed from the amino acid methionine through the Strecker degradation, a crucial reaction in the Maillard reaction pathway that contributes to the flavor of many cooked foods. This pathway involves the reaction of an α-amino acid with a dicarbonyl compound.

Below is a diagram illustrating the formation of Methional from Methionine via the Strecker degradation pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of 2-Methylmercaptopropionaldehyde.

Synthesis of 2-Methylmercaptopropionaldehyde

The commercial synthesis of methional is typically achieved through the reaction of methanethiol with acrolein.

Reaction: CH₃SH + CH₂=CHCHO → CH₃SCH₂CH₂CHO

Materials and Equipment:

-

Methanethiol (Methyl Mercaptan)

-

Acrolein (stabilized)

-

Reaction vessel equipped with a stirrer, thermometer, and cooling system

-

Distillation apparatus

-

Inert atmosphere (e.g., Nitrogen)

Procedure:

-

Reaction Setup: The reaction should be conducted in a well-ventilated fume hood due to the pungent and toxic nature of the reactants. The reaction vessel is charged with acrolein under an inert atmosphere.

-

Cooling: The vessel is cooled to a temperature between 0 and 10 °C.

-

Addition of Methanethiol: Methanethiol is added dropwise to the cooled acrolein with constant stirring. The reaction is exothermic, and the temperature should be carefully controlled to prevent polymerization of acrolein.

-

Reaction Time: After the addition is complete, the mixture is stirred for an additional 1-2 hours at the same temperature to ensure the reaction goes to completion.

-

Purification: The crude product is then purified by vacuum distillation to yield 2-Methylmercaptopropionaldehyde.

Analytical Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

The concentration of methional in various matrices can be determined using reverse-phase HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. For Mass-Spec (MS) compatible applications, formic acid can be used as an additive instead of phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: A stock solution of 2-Methylmercaptopropionaldehyde is prepared in a suitable solvent such as acetonitrile. A series of calibration standards are then prepared by diluting the stock solution.

-

Sample Preparation: The sample containing methional is extracted with a suitable solvent and filtered through a 0.45 µm syringe filter before injection.

-

Analysis: The prepared standards and samples are injected into the HPLC system.

-

Quantification: A calibration curve is generated by plotting the peak area of the standards against their concentration. The concentration of methional in the sample is then determined from this curve.

Conclusion

2-Methylmercaptopropionaldehyde (Methional) is a multifaceted compound with significant implications in flavor chemistry and as a product of amino acid metabolism. A thorough understanding of its chemical properties, synthesis, and analytical determination is essential for researchers and professionals in related fields. The provided data and protocols serve as a foundational guide for further investigation and application of this important molecule.

A Comprehensive Technical Guide to Methional (CAS 3268-49-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methional, identified by CAS number 3268-49-3, is a sulfur-containing aldehyde notable for its potent aroma and significant role in food chemistry and biological systems. As a key flavor compound, it imparts characteristic savory, potato-like notes to a wide array of cooked foods, arising primarily from the Maillard reaction and Strecker degradation of the amino acid methionine. Beyond its sensory impact, methional serves as a crucial intermediate in the industrial synthesis of methionine for animal feed supplements. Its high reactivity also makes it a subject of interest in studies of oxidative stress, cellular metabolism, and as a potential modulator of biological pathways, including reported prostaglandin antagonism. This technical guide provides an in-depth overview of methional's physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a review of its core biological and chemical pathways.

Physicochemical Properties

Methional is a colorless to pale yellow or amber liquid characterized by an extremely powerful and diffusive odor, often described as boiled potato-like. Its key physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3268-49-3 | |

| Molecular Formula | C₄H₈OS | |

| Molecular Weight | 104.17 g/mol | |

| Appearance | Colorless to amber liquid | |

| Boiling Point | 165-166 °C at 760 mmHg | |

| Melting Point | -75 °C | |

| Density | 1.043 g/mL at 25 °C | |

| Refractive Index | n20/D 1.483 - 1.493 | |

| Vapor Pressure | 0.53 - 0.75 mmHg at 20 °C | |

| Flash Point | 74 °C | |

| Solubility | Slightly soluble in water (17.5 g/100mL at 37.8 °C); soluble in alcohol and oils. | |

| IUPAC Name | 3-(methylsulfanyl)propanal | |

| Synonyms | 3-(Methylthio)propionaldehyde, 4-Thiapentanal |

Experimental Protocols

Chemical Synthesis: Michael Addition of Methanethiol to Acrolein

The primary industrial method for synthesizing methional is the base-catalyzed Michael addition of methanethiol to acrolein. This reaction is efficient and forms the basis for large-scale production, often as a precursor to synthetic methionine.

Methodology:

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with acrolein and a suitable solvent (e.g., toluene or water). The vessel is cooled to maintain a low temperature (typically 0-10 °C) to control the exothermic reaction.

-

Catalyst: A basic catalyst, such as triethylamine or sodium hydroxide, is added to the acrolein solution.

-

Addition of Methanethiol: Methanethiol is added dropwise from the addition funnel to the cooled acrolein solution with vigorous stirring. The temperature must be carefully monitored and maintained within the specified range.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) to ensure the complete consumption of the limiting reagent (acrolein).

-

Work-up and Neutralization: Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., acetic acid or hydrochloric acid) to quench the catalyst.

-

Purification: The crude methional is purified by fractional distillation under reduced pressure to yield the final product with high purity.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for the identification and quantification of methional in various matrices, from food products to biological samples, due to its volatility and the technique's high sensitivity and specificity.

Methodology:

-

Sample Preparation (e.g., Food Matrix):

-

A representative sample (e.g., 5 g of food) is homogenized in a sealed vial.

-

For volatile extraction, Solid-Phase Microextraction (SPME) is commonly employed. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is exposed to the headspace of the sample vial, typically at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 30 minutes) with agitation.

-

-

GC-MS Analysis:

-

Injection: The SPME fiber is thermally desorbed in the hot GC inlet (e.g., 250 °C) in splitless mode.

-

Column: A non-polar or medium-polarity capillary column is used, such as a DB-5ms or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical program starts at 40 °C (hold for 2-3 min), ramps to 150 °C at 5 °C/min, and then ramps to 240 °C at 10 °C/min (hold for 5 min).

-

Mass Spectrometer: The GC is coupled to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV.

-

Detection: Data is acquired in full scan mode (e.g., m/z 35-350) for identification. For quantification, Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 104, 61, 48) is used for higher sensitivity.

-

-

Identification: Methional is identified by comparing its retention time and mass spectrum with that of an authentic standard.

Biological and Chemical Pathways

Formation via Strecker Degradation of Methionine

In biological systems and during food processing, methional is famously formed from the amino acid methionine via the Strecker degradation pathway. This reaction occurs between an amino acid and an α-dicarbonyl compound, which are intermediates of the Maillard reaction.

The overall reaction is: CH₃S(CH₂)₂CH(NH₂)COOH (Methionine) + R-CO-CO-R' (α-dicarbonyl) → CH₃S(CH₂)₂CHO (Methional) + NH₃ + CO₂ + R-CH(OH)-CO-R'

Degradation and Contribution to Flavor

Methional is a relatively unstable compound and readily degrades, particularly under heat or light, to produce other potent volatile sulfur compounds. This degradation is a critical aspect of its overall contribution to food aroma.

The primary degradation pathway involves the elimination of methanethiol, which can then be oxidized to dimethyl disulfide.

Role in Methionine Metabolism

Methional is an intermediate in the broader context of methionine metabolism. In some microorganisms, methionine can be converted to methional via the action of aminotransferases and decarboxylases. Methionine itself is a critical essential amino acid involved in numerous cellular functions. As a precursor to S-adenosylmethionine (SAM), it is the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids. It also plays a central role in the transsulfuration pathway to produce cysteine, which is a precursor to the major intracellular antioxidant glutathione (GSH). While methional is not a central hub in these pathways, its formation represents a metabolic side-reaction that can influence the pool of available methionine and generate biologically active volatiles.

Applications and Areas of Research

-

Flavor Chemistry: Methional is a key aroma compound in many foods, including potatoes, tomatoes, cheese, beer, and cooked meats. Its low odor threshold makes it a significant contributor to the overall flavor profile even at trace concentrations. It is used as a flavoring agent in the food industry to impart savory and potato-like notes.

-

Chemical Synthesis: It is a vital industrial intermediate for the production of DL-methionine, which is widely used as a supplement in animal feed, particularly for poultry.

-

Drug Development and Pharmacology: Methional has been reported to act as a prostaglandin antagonist. While the specific mechanism is not fully elucidated, this activity suggests potential for research into anti-inflammatory applications. Its high reactivity and role in metabolic pathways also make it a molecule of interest in studies related to oxidative stress and cellular signaling.

Safety and Handling

Methional is considered moderately toxic and is an irritant to the skin, eyes, and mucous membranes. It also has skin-sensitizing potential. Due to its extremely low odor threshold, it can be easily detected. Handling should be performed in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

A Technical Guide to 4-Thiapentanal

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Thiapentanal, also known as 3-(Methylthio)propanal or Methional. It includes key physicochemical data, a detailed experimental protocol for its synthesis, and a logical workflow for its characterization, designed to support research and development activities.

Core Properties of 4-Thiapentanal

4-Thiapentanal is an organic sulfur compound recognized for its potent, characteristic odor and its role as a key aroma and flavor component in various foods and beverages.[1] It is also a valuable intermediate in chemical synthesis.[1][2] The fundamental properties of 4-Thiapentanal are summarized below.

Table 1: Physicochemical Properties of 4-Thiapentanal

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈OS | [3][4][5] |

| Molecular Weight | 104.17 g/mol | [3][4][5] |

| CAS Number | 3268-49-3 | [3][5] |

| Appearance | Colorless to pale yellow liquid | [1][3][6] |

| Odor | Strong, pungent, characteristic stench | [1][3][6][7] |

| Density | 1.043 g/mL at 25 °C | [1] |

| Boiling Point | 165-166 °C | [1] |

| Refractive Index | n20/D 1.483 | [1] |

| Solubility | Slightly soluble in water; soluble in alcohol | [1][3][7] |

Experimental Protocol: Synthesis of 4-Thiapentanal

The synthesis of 4-Thiapentanal is most commonly achieved via the Michael addition of methyl mercaptan to acrolein.[2][8] This method provides a direct and efficient route to the target aldehyde. The following protocol outlines a representative procedure for laboratory-scale synthesis.

Objective: To synthesize 3-(Methylthio)propanal by reacting methyl mercaptan with acrolein in the presence of a base catalyst.

Materials:

-

Acrolein (freshly distilled)

-

Methyl mercaptan (gas or condensed liquid)

-

Triethylamine (catalyst)

-

Toluene (solvent)

-

Anhydrous magnesium sulfate (drying agent)

-

Nitrogen gas supply

-

Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, dropping funnel, and condenser.

Procedure:

-

Reactor Setup: Assemble the three-neck flask under a nitrogen atmosphere to maintain an inert environment. Equip the flask with a magnetic stir bar.

-

Solvent and Catalyst Addition: Charge the flask with 100 mL of toluene and 1.0 mL of triethylamine. Cool the mixture to 0-5 °C using an ice bath.

-

Reactant Addition:

-

Slowly bubble methyl mercaptan gas through the cooled solvent-catalyst mixture with vigorous stirring. Alternatively, if using condensed methyl mercaptan, add it dropwise via the dropping funnel.

-

In a separate dropping funnel, place 0.9 moles of freshly distilled acrolein. Add the acrolein dropwise to the reaction mixture over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

-

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Subsequently, let the reaction warm to room temperature and stir for another 4 hours.

-

Work-up:

-

Quench the reaction by adding 50 mL of a saturated ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the resulting crude product by vacuum distillation to yield pure 4-Thiapentanal.

Safety Precautions: This reaction must be performed in a well-ventilated chemical fume hood. Acrolein is highly toxic and flammable. Methyl mercaptan has an extremely foul odor and is also flammable and toxic. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.

Visualization of Experimental Workflow

The following diagram illustrates a standard workflow for the synthesis and subsequent characterization of a target compound like 4-Thiapentanal. This process ensures the identity, purity, and structural integrity of the synthesized molecule.

References

- 1. 4-Thiapentanal / Methional CAS 3268-49-3 Used in Fragrance Industry - 3-(Methylthio)propionaldehyde and Methional [entrepreneur.en.made-in-china.com]

- 2. US7119233B2 - Method for preparing 3-(methylthio)propanal - Google Patents [patents.google.com]

- 3. Methional | C4H8OS | CID 18635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Methylthio)propionaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. Methional [webbook.nist.gov]

- 6. fishersci.com [fishersci.com]

- 7. 4-THIAPENTANAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. US5925794A - Process for the preparation of 3-(methylthio)propanal - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Methylmercaptopropionaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylmercaptopropionaldehyde (also known as methional), a key compound in flavor chemistry and a potential biomarker in various biological processes. This document outlines its characteristic spectral features and provides detailed experimental protocols for its analysis.

Chemical Structure and Properties

-

IUPAC Name: 3-(Methylsulfanyl)propanal

-

Molecular Formula: C₄H₈OS

-

Molecular Weight: 104.17 g/mol

-

Appearance: Colorless to pale yellow liquid with a powerful, onion-like odor.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for 2-Methylmercaptopropionaldehyde, presented in a clear, tabular format for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atom environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.78 | Triplet (t) | 1H | CHO |

| 2.79 | Triplet (t) | 2H | S-CH₂-C |

| 2.77 | Triplet (t) | 2H | C-CH₂-CHO |

| 2.13 | Singlet (s) | 3H | S-CH₃ |

Data sourced from a 400 MHz spectrum in CDCl₃.[1] The splitting patterns are predicted based on the structure, where the aldehyde proton is coupled to the adjacent methylene group, and the two methylene groups are coupled to each other.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum identifies the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 200.61 | C=O |

| 43.21 | S-CH₂ |

| 26.43 | CH₂-CHO |

| 15.50 | S-CH₃ |

Data sourced from a 100.54 MHz spectrum in CDCl₃.[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2920 | C-H Stretch | Alkyl (CH₂, CH₃) |

| 2830-2700 | C-H Stretch | Aldehyde (CHO) |

| 1740-1720 | C=O Stretch | Aldehyde (Saturated) |

Characteristic absorption ranges for aliphatic aldehydes.[2][3][4] The strong carbonyl (C=O) stretch is a key diagnostic peak for aldehydes.[2][3] Another important feature is the pair of C-H stretching bands for the aldehyde proton.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 104 | High | [M]⁺ (Molecular Ion) |

| 48 | Base Peak | [CH₃S=CH₂]⁺ |

| 47 | High | [CH₂SH]⁺ |

Data obtained from NIST Mass Spectrometry Data Center.[5] The fragmentation of aldehydes is characterized by cleavage of the bonds adjacent to the carbonyl group.[6][7]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methylmercaptopropionaldehyde in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.[1]

-

Acquisition Parameters (¹H):

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

-

Acquisition Parameters (¹³C):

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This protocol describes a common method for obtaining an IR spectrum of a liquid sample.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of neat 2-Methylmercaptopropionaldehyde liquid directly onto the ATR crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile flavor compounds like 2-Methylmercaptopropionaldehyde.[1]

-

Sample Preparation: Prepare a dilute solution of 2-Methylmercaptopropionaldehyde in a volatile solvent such as dichloromethane or methanol (e.g., 100 µg/mL).

-

Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 190 °C and hold for 20 minutes.[1]

-

Injection Volume: 1 µL with a split ratio of 100:1.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range: m/z 35-350

-

-

Data Analysis: Identify the compound based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

Visualizations

NMR Spectral Assignment

The following diagram illustrates the chemical structure of 2-Methylmercaptopropionaldehyde and the assignment of its ¹H and ¹³C NMR signals.

Caption: NMR signal assignments for 2-Methylmercaptopropionaldehyde.

GC-MS Analysis Workflow

This diagram outlines the logical workflow for the analysis of 2-Methylmercaptopropionaldehyde using Gas Chromatography-Mass Spectrometry.

Caption: Workflow for GC-MS analysis of volatile compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. docbrown.info [docbrown.info]

- 5. Methional | C4H8OS | CID 18635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. whitman.edu [whitman.edu]

An In-depth Technical Guide to the 1H NMR Spectrum of Methional

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of methional. It includes a detailed breakdown of the spectral data, a standard experimental protocol for acquiring such a spectrum, and visual diagrams to aid in the understanding of the molecular structure and experimental workflow.

Introduction to Methional

Methional (3-(methylthio)propanal) is an organic compound with the chemical formula CH₃SCH₂CH₂CHO. It is a colorless liquid known for its characteristic odor, often described as boiled potatoes. This sulfur-containing aldehyde is a key flavor component in many foods and beverages and is also of interest in various fields of chemical research.

1H NMR Spectral Data of Methional

The 1H NMR spectrum of methional provides valuable information about its molecular structure. The spectrum was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz |

| -CHO | 9.78 | Triplet (t) | 1H | 1.1 |

| -SCH₂- | 2.80 | Triplet (t) | 2H | 7.2 |

| -CH₂CHO | 2.77 | Triplet (t) | 2H | 7.2 |

| -SCH₃ | 2.13 | Singlet (s) | 3H | - |

Data sourced from a 400 MHz 1H NMR spectrum in CDCl₃[1]

Interpretation of the 1H NMR Spectrum

The 1H NMR spectrum of methional displays four distinct signals, corresponding to the four unique proton environments in the molecule.

-

Aldehydic Proton (-CHO): The most downfield signal at 9.78 ppm corresponds to the aldehydic proton. Its triplet multiplicity is due to coupling with the adjacent two protons of the ethyl group (-CH₂CHO).

-

Methylene Protons adjacent to Sulfur (-SCH₂-): The triplet at 2.80 ppm is assigned to the methylene protons adjacent to the sulfur atom. These protons are coupled to the two neighboring protons of the other methylene group.

-

Methylene Protons adjacent to the Carbonyl Group (-CH₂CHO): The signal at 2.77 ppm, also a triplet, is attributed to the methylene protons adjacent to the carbonyl group. They are coupled to the two protons of the methylene group next to the sulfur atom.

-

Methyl Protons (-SCH₃): The sharp singlet at 2.13 ppm represents the three protons of the methyl group attached to the sulfur atom. As there are no adjacent protons, this signal appears as a singlet.

Experimental Protocol for 1H NMR Spectroscopy of Methional

The following is a standard protocol for acquiring the 1H NMR spectrum of methional.

4.1. Sample Preparation

-

Dissolution: Approximately 5-10 mg of methional is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR spectroscopy as it is chemically inert and its deuterium signal does not interfere with the proton spectrum.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: The resulting solution is transferred to a clean, dry 5 mm NMR tube.

-

Capping: The NMR tube is securely capped to prevent solvent evaporation.

4.2. Instrument Setup and Data Acquisition

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer is used for data acquisition.

-

Tuning and Shimming: The probe is tuned to the proton frequency, and the magnetic field homogeneity is optimized by shimming to obtain sharp and symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans to allow for full relaxation of the protons.

-

Acquisition Time: An acquisition time of 2-4 seconds is used to ensure good digital resolution. .

-

-

Data Processing

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration.

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking and Analysis: The chemical shift, multiplicity, and coupling constants for each signal are determined.

-

Visualizations

5.1. Signaling Pathways in Methional for 1H NMR

The following diagram illustrates the structure of methional and the coupling interactions between adjacent protons that give rise to the observed splitting patterns in the 1H NMR spectrum.

Caption: Methional structure with J-coupling pathways.

5.2. Experimental Workflow for 1H NMR Spectroscopy

This diagram outlines the general workflow for conducting a 1H NMR experiment, from sample preparation to data analysis.

Caption: General workflow for an NMR experiment.

References

Unraveling the Fragmentation Pattern of 3-(methylthio)propanal: A Mass Spectrometry Perspective

An in-depth guide for researchers and analytical scientists on the electron ionization mass spectrometry fragmentation of 3-(methylthio)propanal, a key volatile compound in flavor and environmental analysis.

This technical document provides a detailed examination of the mass spectrometry fragmentation behavior of 3-(methylthio)propanal, also known as methional. The information presented herein is crucial for the accurate identification and quantification of this compound in complex matrices, which is of significant interest to professionals in the fields of food science, environmental monitoring, and drug development.

Quantitative Fragmentation Data

The electron ionization (EI) mass spectrum of 3-(methylthio)propanal is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant fragments, are summarized in the table below. This data is critical for developing selective and sensitive analytical methods.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 104 | 25 | [M]⁺ (Molecular Ion) |

| 75 | 8 | [M - CHO]⁺ |

| 61 | 100 | [CH₃SCH₂CH₂]⁺ |

| 48 | 20 | [CH₃S]⁺ |

| 47 | 35 | [CH₂S]⁺ |

| 45 | 18 | [CHS]⁺ |

| 29 | 15 | [CHO]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.

Experimental Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

The fragmentation data presented was obtained using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS). While the specific instrumental parameters for the reference spectrum are not detailed, a typical and representative protocol for the analysis of a volatile compound like 3-(methylthio)propanal is outlined below. This methodology serves as a practical guide for researchers aiming to reproduce or build upon this analysis.

1. Sample Preparation: A dilute solution of 3-(methylthio)propanal in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The concentration is typically in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading. The injector temperature is maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization of the analyte.

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane) is commonly used.

-

Oven Temperature Program: An initial oven temperature of around 40°C is held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of approximately 250°C. This program allows for the separation of the analyte from the solvent and other potential contaminants.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Ion Source Temperature: Typically maintained around 230°C.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range of, for example, m/z 20-200.

-

Detector: An electron multiplier detector is used to detect the ions.

-

Data Acquisition: The instrument is operated in full scan mode to acquire the complete mass spectrum of the eluting compound.

The following diagram illustrates the general workflow for this experimental setup.

Proposed Fragmentation Pathways

The fragmentation of 3-(methylthio)propanal upon electron ionization is a complex process involving the cleavage of various bonds within the molecular ion. The proposed pathways are based on established principles of mass spectrometry, including the stability of the resulting carbocations and radical species.

The initial step is the formation of the molecular ion ([M]⁺) at m/z 104 by the loss of an electron. This energetic species then undergoes fragmentation through several competing pathways.

One of the most prominent fragmentation routes involves the alpha-cleavage adjacent to the sulfur atom, leading to the formation of the base peak at m/z 61. This fragment is particularly stable due to the resonance stabilization afforded by the sulfur atom.

The Ubiquitous Presence of 2-Methylmercaptopropionaldehyde in Nature: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylmercaptopropionaldehyde, more commonly known as methional, is a potent sulfur-containing aldehyde renowned for its characteristic savory and potato-like aroma. This volatile compound plays a significant role in the flavor profiles of a diverse range of natural and processed foods. Its biogenesis is intricately linked to the metabolism of the essential amino acid methionine, making its occurrence a fascinating subject of study in food science, biochemistry, and natural product chemistry. This technical guide provides a comprehensive overview of the natural occurrence of methional, detailing its biosynthetic pathways, analytical methodologies for its detection, and quantitative data on its presence in various natural matrices.

Natural Occurrence and Formation

Methional is not typically found in high concentrations in raw, unprocessed biological materials. Its formation is predominantly a result of the degradation of methionine, an amino acid ubiquitous in proteins.[1] This degradation can be initiated by various factors, including heat, light, and enzymatic activity.

The most significant pathway for methional formation in food is the Strecker degradation , a key reaction within the broader Maillard reaction cascade. This reaction occurs between an α-amino acid (in this case, methionine) and a dicarbonyl compound, which is formed during the heating of sugars and amino acids.[1] The Strecker degradation of methionine leads to the formation of methional, ammonia, and carbon dioxide, contributing significantly to the aroma of cooked foods.[1]

Beyond thermally induced formation, methional can also be generated through enzymatic pathways in various microorganisms and plants. In some bacteria and fungi, enzymes such as aminotransferases and α-keto acid decarboxylases can convert methionine to methional.[1] Furthermore, in the presence of light and a photosensitizer like riboflavin (vitamin B2), methionine can undergo non-enzymatic oxidation to produce methional.[1]

Quantitative Occurrence of Methional

The concentration of methional in natural sources can vary widely depending on the specific organism, environmental conditions, and processing methods. The following table summarizes available quantitative data on the occurrence of methional.

| Natural Source | Concentration Range | Analytical Method | Reference(s) |

| Potatoes (Baked) | Increased 2.4- to 4.4-fold in transgenic lines with enhanced methionine | Gas Chromatography (GC) | [2] |

| Black Tea (Keemun) | Present as a key aroma volatile | Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS) | [3] |

| Green Tea | Identified as a volatile component | Gas Chromatography-Mass Spectrometry (GC-MS) | [4] |

| Cheddar Cheese (Aged) | Identified as a key aroma compound | Aroma Extract Dilution Analysis (AEDA) | [5] |

| Gorgonzola Cheese (Creamy) | Identified as a characteristic odorant | High-Resolution Gas Chromatography-Olfactometry | [6][7] |

Note: While methional has been identified as a significant flavor component in green tea and various cheeses, specific quantitative data from the cited literature is not available.

Biosynthesis of Methionine: The Precursor to Methional

The availability of methionine is the primary limiting factor for the formation of methional. In plants and microorganisms, methionine is synthesized de novo through a branched pathway originating from the amino acid aspartate.[6][8] Understanding the regulation of this pathway is crucial for controlling methional formation in natural systems.

The biosynthesis of methionine is tightly regulated, primarily at the branch point where O-phosphohomoserine is converted to either threonine or the methionine precursor, cystathionine. The enzyme responsible for the committed step in methionine synthesis is cystathionine γ-synthase (CGS).[6] S-adenosylmethionine (SAM), a key metabolite derived from methionine, acts as an allosteric activator of threonine synthase.[8] This creates a feedback loop where high levels of a methionine-derived product promote the competing pathway for threonine synthesis, thereby controlling the flux towards methionine production.

Experimental Protocols

Analysis of Methional by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the analysis of volatile and semi-volatile compounds in complex matrices like food.

1. Sample Preparation (Example for Cheese): a. Grate a representative sample of the cheese. b. Weigh approximately 2-5 g of the grated cheese into a 20 mL headspace vial. c. Add a saturated solution of NaCl (e.g., 5 mL) to the vial to increase the ionic strength of the aqueous phase and promote the release of volatile compounds into the headspace. d. Add an internal standard solution (e.g., 2-methyl-3-heptanone in methanol) for quantification. e. Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. HS-SPME Procedure: a. Place the vial in a temperature-controlled autosampler tray or water bath. b. Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with agitation to facilitate the partitioning of volatiles into the headspace. c. Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a set extraction time (e.g., 30-60 minutes) at the same temperature.

3. GC-MS Analysis: a. After extraction, immediately transfer the SPME fiber to the heated injection port of the gas chromatograph. b. Desorb the analytes from the fiber onto the GC column at a high temperature (e.g., 250°C) in splitless mode. c. Gas Chromatography Conditions:

- Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

- Oven Temperature Program: Start at a low temperature (e.g., 40°C) and hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 250°C) and hold. d. Mass Spectrometry Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 35 to 350.

- Ion Source Temperature: e.g., 230°C.

- Transfer Line Temperature: e.g., 280°C.

4. Data Analysis and Quantification: a. Identify methional by comparing its mass spectrum and retention time with that of an authentic standard. b. Quantify the concentration of methional by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve prepared with known concentrations of methional.

Signaling Pathways and Logical Relationships

The formation of methional from methionine via the Strecker degradation is a critical reaction in food chemistry. The following diagram illustrates this process.

Conclusion

2-Methylmercaptopropionaldehyde is a naturally occurring flavor compound of significant interest due to its widespread presence and potent sensory properties. Its formation is intrinsically linked to the amino acid methionine, primarily through the Strecker degradation during thermal processing and through various enzymatic and photochemical reactions. While quantitative data on its concentration in many natural sources remains an area for further research, analytical techniques such as HS-SPME-GC-MS provide robust methods for its detection and quantification. A thorough understanding of the biosynthetic pathways of its precursor, methionine, and the mechanisms of its formation is essential for controlling and optimizing the flavor profiles of a wide array of food products. This guide provides a foundational understanding for researchers and professionals in the fields of food science, drug development, and natural product chemistry to further explore the multifaceted role of methional in nature.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. HS−SPME/GC−MS Reveals the Season Effects on Volatile Compounds of Green Tea in High−Latitude Region - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Odour-impact compounds of Gorgonzola cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Introduction: The Maillard Reaction and the Significance of Methional